Diallyl phthalate, also known as phthalic acid diallyl ester, is classified as a diallyl ester of phthalic acid. It is a colorless to pale yellow oily liquid with a mild odor. The compound falls under the category of phthalates, which are esters derived from phthalic acid. Diallyl phthalate is recognized for its utility in various industrial applications, particularly in the manufacturing of thermosetting resins and as a crosslinking agent for polymers .
The synthesis of diallyl phthalate can be achieved through several methods, primarily involving the reaction between phthalic anhydride and allyl alcohol. A notable method involves the following steps:
This method is noted for its simplicity, high efficiency, and good product quality with yields often exceeding 90% . Alternative synthesis routes include transesterification reactions involving dimethyl or diethyl phthalate with allyl alcohol under acidic or basic conditions .
Diallyl phthalate has a molecular formula of and a molecular weight of approximately 234.25 g/mol. The structure features two allyl groups (prop-2-en-1-yl) attached to a central phthalate moiety (benzene-1,2-dicarboxylic acid).
The structural representation can be denoted as follows:
Diallyl phthalate participates in various chemical reactions due to its unsaturated bonds and ester functionalities:
The reactions typically require heat and may involve catalysts to enhance yield and selectivity .
The mechanism of action for diallyl phthalate primarily involves its role as a crosslinking agent in polymer chemistry. When subjected to heat or radical initiators, the double bonds in the allyl groups can react with other monomers or polymers to form covalent bonds. This crosslinking results in increased mechanical strength and thermal stability of the resultant materials.
Diallyl phthalate exhibits several significant physical and chemical properties:
Property | Value |
---|---|
Physical state | Liquid |
Density | 1.12 g/cm³ at 20 °C |
Melting point | -70 °C |
Boiling point | 290 °C |
Flash point | 166 °C |
Solubility in water | 148 mg/L at 20 °C |
Viscosity | 13 mPa·s at 20 °C |
Diallyl phthalate is stable under normal conditions but should be stored away from light and moisture due to its sensitivity to oxidation .
Diallyl phthalate finds extensive applications across various industries:
Additionally, research has explored its use in developing proton exchange membranes for fuel cells due to its favorable conductivity characteristics when modified .
Diallyl phthalate (DAP), systematically named di(prop-2-en-1-yl) benzene-1,2-dicarboxylate, possesses the molecular formula C₁₄H₁₄O₄ and a molecular weight of 246.26 g/mol. Its structure comprises a rigid phthalate core with two allyl ester groups (–COO–CH₂–CH=CH₂), which confer distinctive reactivity. The allylic double bonds undergo free-radical polymerization, enabling DAP to function as a crosslinking agent in thermosetting resins [9] [10]. The ester linkages provide hydrolytic stability, while the aromatic ring contributes to thermal resilience. Physically, DAP manifests as a clear, pale-yellow liquid with a density of 1.121 g/mL at 25°C and low water solubility (148 mg/L). Its vapor pressure is exceptionally low (0.0213 Pa at 25°C), indicating limited volatility under ambient conditions [5] [9].
Table 1: Fundamental Physicochemical Properties of Diallyl Phthalate
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₄O₄ |
Molecular Weight | 246.26 g/mol |
Density (25°C) | 1.121 g/mL |
Boiling Point | 290°C (554°F) |
Water Solubility (20°C) | 148 mg/L |
Vapor Pressure (25°C) | 0.0213 Pa |
Flash Point | 166°C (331°F) |
DAP emerged as a commercially significant monomer in the mid-20th century, driven by advancements in allyl ester chemistry. Early patents (1940s–1950s) detailed synthesis routes via esterification of phthalic anhydride with allyl alcohol or condensation of allyl chloride with disodium phthalate [5] [8]. World War II accelerated its industrial adoption, particularly in electrical insulation systems for military equipment, exploiting its thermosetting capabilities and dielectric strength. By the 1960s, annual U.S. production exceeded 5,000 pounds, though precise global figures remained obscured by proprietary manufacturing [8]. The 1980s witnessed expansion into decorative laminates and automotive components, solidifying DAP’s role in high-performance applications. Japan emerged as a dominant producer by 2002, manufacturing ~3,900 of the estimated 4,400 tonnes global output [9].
DAP’s chemical dualism—acting as both a reactive plasticizer and a crosslinking co-monomer—underpins its utility in polymer science. Unlike non-reactive phthalate plasticizers (e.g., diethylhexyl phthalate), DAP covalently integrates into polymer matrices during curing, eliminating plasticizer migration and enhancing durability [9]. Its incorporation into unsaturated polyesters or vinyl resins yields networks with exceptional:
Table 2: Performance Advantages of DAP-Based Resins vs. Competing Materials
Property | DAP Resins | Epoxy Resins | Unsaturated Polyesters |
---|---|---|---|
Continuous Use Temperature | 150–180°C | 120–150°C | 100–130°C |
Dielectric Strength | 15–18 kV/mm | 12–16 kV/mm | 10–14 kV/mm |
Water Absorption (24h) | 0.1–0.3% | 0.2–0.5% | 0.4–0.8% |
Chemical Resistance* | Excellent | Good | Moderate |
To acids/aliphatic hydrocarbons. Sources: [2] [6] [10] |
These attributes drive adoption in sectors demanding reliability:
Despite its industrial value, DAP faces scrutiny over environmental persistence and toxicological profiles. Though structurally distinct from restricted ortho-phthalates (e.g., DEHP), DAP shares hydrolytic pathways yielding mobile monoester metabolites. Studies confirm its presence in wastewater (0.22 ± 0.31 μg/L) and surface water (0.009 μg/L) [4], with ultraviolet (UV) disinfection accelerating its transformation into chlorinated byproducts like chloroacetone and dichloroacetic acid during water treatment [4]. Occupational exposure in polyvinyl chloride (PVC) factories reveals air concentrations up to 1,268 μg/m³, correlating with elevated lifetime cancer risks (LTCR >10⁻³) via inhalation [7]. While DAP itself lacks carcinogenicity classification, its metabolite monoallyl phthalate exhibits oxidative stress in aquatic models [8]. These concerns galvanize research into:
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